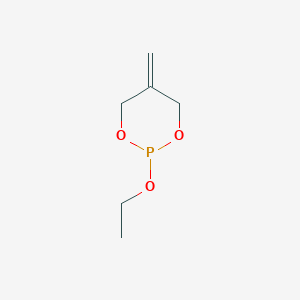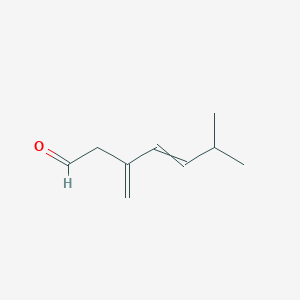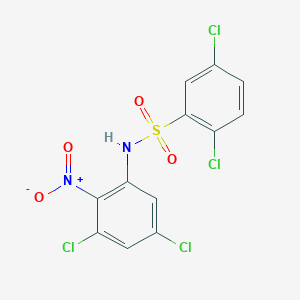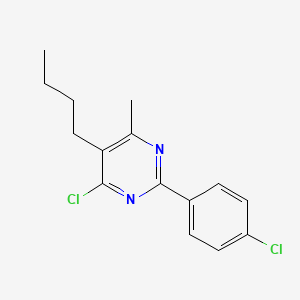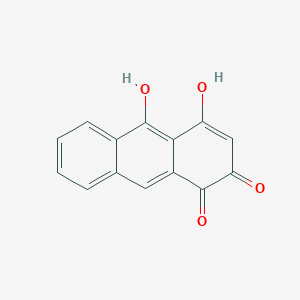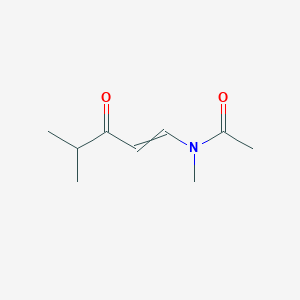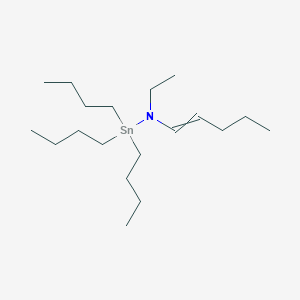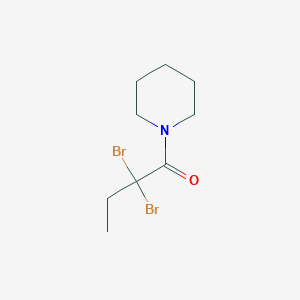propanedioate CAS No. 61227-49-4](/img/structure/B14589763.png)
Diethyl [(3,5-dimethoxyphenyl)methyl](methyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is an organic compound with a complex structure that includes a phenyl ring substituted with methoxy groups and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,5-dimethoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable benzyl halide derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and bases such as sodium ethoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (3,5-dimethoxyphenyl)methylpropanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the phenyl ring and methoxy groups.
Benzyl acetate: Contains a benzyl group but lacks the ester functionality of diethyl propanedioate.
Uniqueness
Diethyl (3,5-dimethoxyphenyl)methylpropanedioate is unique due to the presence of both the phenyl ring with methoxy substituents and the propanedioate ester.
Properties
CAS No. |
61227-49-4 |
|---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
diethyl 2-[(3,5-dimethoxyphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H24O6/c1-6-22-15(18)17(3,16(19)23-7-2)11-12-8-13(20-4)10-14(9-12)21-5/h8-10H,6-7,11H2,1-5H3 |
InChI Key |
HQXUEUKMMTVUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


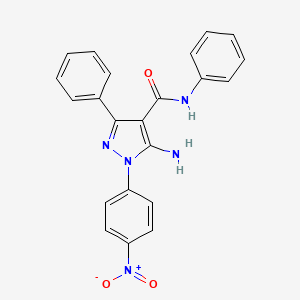
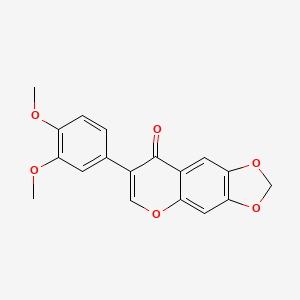
propanedioate](/img/structure/B14589698.png)
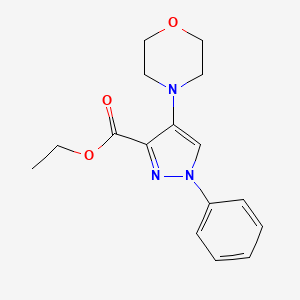
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
